molecular formula C11H12N2O2S B1426603 N-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)glycine CAS No. 1352999-54-2

N-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)glycine

Cat. No. B1426603
M. Wt: 236.29 g/mol
InChI Key: PIJQMJLUXFEBML-UHFFFAOYSA-N
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Description

“N-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)glycine” is a derivative of benzothiazole, a class of compounds that have been found to exhibit significant biological activity . Benzothiazoles have been used in various fields such as biochemistry and medicinal chemistry due to their pharmaceutical and biological activity .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including “N-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)glycine”, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . Other methods include the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .


Molecular Structure Analysis

The molecular structure of “N-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)glycine” involves a benzene ring fused to a thiazole ring . This structure is common in benzothiazole derivatives and is part of what gives these compounds their unique properties and activities.


Chemical Reactions Analysis

Benzothiazoles, including “N-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)glycine”, can undergo various chemical reactions. For instance, they can react with iodine to promote a condensation with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .

Safety And Hazards

While specific safety and hazard information for “N-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)glycine” is not available, it’s important to note that benzothiazoles can be toxic and may cause skin sensitization .

Future Directions

The future of benzothiazole derivatives, including “N-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)glycine”, lies in further exploring their synthesis and biological activity. There is ongoing research into the development of new synthetic processes and the discovery of novel benzothiazole compounds with enhanced biological activity .

properties

IUPAC Name

2-[methyl-(4-methyl-1,3-benzothiazol-2-yl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-7-4-3-5-8-10(7)12-11(16-8)13(2)6-9(14)15/h3-5H,6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJQMJLUXFEBML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201239975
Record name Glycine, N-methyl-N-(4-methyl-2-benzothiazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201239975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)glycine

CAS RN

1352999-54-2
Record name Glycine, N-methyl-N-(4-methyl-2-benzothiazolyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352999-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-methyl-N-(4-methyl-2-benzothiazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201239975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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